molecular formula C15H18N4O4S B2468202 1-(methylsulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-2-carboxamide CAS No. 1224610-72-3

1-(methylsulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-2-carboxamide

Cat. No. B2468202
CAS RN: 1224610-72-3
M. Wt: 350.39
InChI Key: IASAWWHJSCHDRI-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-2-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a piperidine derivative that has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

Mode of Action

Based on its structural similarity to other oxadiazole compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .

Biochemical Pathways

Oxadiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects . Therefore, it is possible that this compound could affect multiple biochemical pathways.

Pharmacokinetics

The piperidine moiety could potentially enhance the compound’s lipophilicity, which could improve its absorption and distribution .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of research data. Based on the known biological activities of other oxadiazole derivatives, it is possible that this compound could induce apoptosis, inhibit cell proliferation, or modulate immune responses .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biological molecules could potentially influence the compound’s action, efficacy, and stability. For example, the compound’s stability could be affected by the pH of the environment, as certain functional groups in the compound could undergo protonation or deprotonation. The compound’s efficacy could also be influenced by the presence of other biological molecules that could compete with the compound for binding to its targets .

properties

IUPAC Name

1-methylsulfonyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4S/c1-24(21,22)19-10-6-5-9-12(19)13(20)16-15-18-17-14(23-15)11-7-3-2-4-8-11/h2-4,7-8,12H,5-6,9-10H2,1H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASAWWHJSCHDRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCCC1C(=O)NC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(methylsulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-2-carboxamide

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